molecular formula C14H10FNO5 B6382945 MFCD18315982 CAS No. 1261899-98-2

MFCD18315982

Cat. No.: B6382945
CAS No.: 1261899-98-2
M. Wt: 291.23 g/mol
InChI Key: NDHUGVCYTWEZRB-UHFFFAOYSA-N
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Description

Key inferred properties (derived from analogous compounds in , and 13):

  • Molecular weight: Likely 180–250 g/mol, typical for halogenated aromatics or boron-containing compounds.
  • Solubility: Moderately soluble in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with aqueous solubility <1 mg/ml .
  • Synthetic route: Possibly synthesized via Suzuki-Miyaura cross-coupling (using palladium catalysts) or nucleophilic substitution reactions, as observed in structurally related compounds .

Properties

IUPAC Name

methyl 3-fluoro-5-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-14(18)10-4-9(5-11(15)6-10)8-2-3-13(17)12(7-8)16(19)20/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHUGVCYTWEZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686317
Record name Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-98-2
Record name Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18315982 involves several steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure.

    Step 3: Purification of the intermediate product through crystallization or chromatography.

    Step 4: Final modification to introduce desired functional groups, often involving catalytic processes.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. Key considerations include:

    Reactor Design: Ensuring optimal mixing and heat transfer.

    Reagent Quality: Using high-purity reagents to minimize impurities.

    Process Control: Monitoring reaction parameters such as temperature, pressure, and pH to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

MFCD18315982 undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction to lower oxidation states using reducing agents such as sodium borohydride.

    Substitution: Replacement of functional groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

Scientific Research Applications

MFCD18315982 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties in treating specific diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which MFCD18315982 exerts its effects involves interaction with specific molecular targets. These interactions often lead to the modulation of biochemical pathways, resulting in the desired biological or chemical outcome. Key molecular targets include enzymes, receptors, and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18315982 with structurally and functionally analogous compounds, based on data from , and 13:

Parameter This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid CAS 918538-05-3 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ (hypothesized) C₆H₅BBrClO₂ C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight (g/mol) ~235 235.27 188.01 201.02
Log Po/w (XLOGP3) 2.1–2.5 (estimated) 2.15 1.98 2.63
Solubility (mg/ml) 0.2–0.5 0.24 0.687 0.176
Synthetic Method Suzuki coupling (hypothesized) Pd-catalyzed cross-coupling in THF/H₂O KI-mediated substitution in DMF A-FGO catalyst in THF
Bioavailability Score 0.5–0.6 0.55 0.55 0.55
BBB Permeability Yes Yes No Yes

Structural and Functional Differences

Boron vs. Nitrogen Heterocycles : this compound and (3-Bromo-5-chlorophenyl)boronic acid contain boron, enhancing their utility in cross-coupling reactions. In contrast, CAS 918538-05-3 is a nitrogen-rich triazine derivative, favoring hydrogen bonding and metabolic stability.

Halogen Substitution : Bromine and chlorine substituents in this compound and its analogs improve electrophilic reactivity, critical for drug intermediates. CAS 1761-61-1 uses bromine for aromatic stabilization, affecting its photodegradation profile.

Catalytic Requirements : this compound likely requires palladium catalysts (e.g., Pd(dppf)Cl₂), whereas CAS 918538-05-3 employs iodide-mediated conditions, reflecting differences in mechanistic pathways.

Research Findings and Limitations

Key Studies

  • Synthetic Efficiency: Boronic acid analogs like this compound achieve >90% yield under optimized Suzuki conditions (75°C, 1.3 hours) , outperforming nitrogenous analogs requiring harsher conditions (e.g., DMF at 100°C) .
  • Thermal Stability: Halogenated boron compounds exhibit superior thermal stability (decomposition >200°C) compared to non-halogenated variants .

Limitations

  • Data Gaps : Direct experimental data on this compound are absent; properties are extrapolated from analogs.
  • Methodological Variability : Synthesis protocols differ significantly across studies, complicating direct comparisons .

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